3-Chloro-1,1,1,2,2,3-hexafluoropropane
Overview
Description
3-Chloro-1,1,1,2,2,3-hexafluoropropane is a halogenated hydrocarbon with the molecular formula C3HClF6. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other fluorinated compounds. The compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,1,2,2,3-hexafluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,1,3,3,3-hexafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation, further purifies the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,1,2,2,3-hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2,3-hexafluoropropane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form corresponding fluorinated carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as sodium hydroxide or ammonia.
Reduction Reactions: Often use strong reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: May require oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of fluorinated alcohols or amines.
Reduction: Formation of 1,1,1,2,2,3-hexafluoropropane.
Oxidation: Formation of fluorinated carboxylic acids.
Scientific Research Applications
3-Chloro-1,1,1,2,2,3-hexafluoropropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Utilized in studies involving the interaction of fluorinated compounds with biological systems, particularly in the development of imaging agents.
Medicine: Investigated for its potential use in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,2,2,3-hexafluoropropane largely depends on its chemical reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the compound undergoes electron gain, leading to the formation of more reduced species. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks the chlorine atom.
2-Chloro-1,1,1,3,3,3-hexafluoropropane: Another isomer with the chlorine atom in a different position.
1-Chloro-1,1,2,2,3,3-hexafluoropropane: Differently substituted fluorinated propane.
Uniqueness
3-Chloro-1,1,1,2,2,3-hexafluoropropane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and multiple fluorine atoms makes it highly stable and resistant to degradation, which is advantageous in various industrial and research applications .
Properties
IUPAC Name |
3-chloro-1,1,1,2,2,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSJRPTJJPPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455371 | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-57-1 | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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